DL-Goitrin
Overview
Description
Goitrin is an organosulfur compound classified as a derivative of oxazolidine and as a cyclic thiocarbamate. It is known for its ability to reduce the production of thyroid hormones such as thyroxine. Goitrin is naturally found in cruciferous vegetables like cabbage, brussels sprouts, and rapeseed oil. It is formed by the hydrolysis of a glucosinolate called progoitrin .
Mechanism of Action
DL-Goitrin, also known as Goitrin, is a sulfur-containing oxazolidine, a cyclic thiocarbamate . It is a naturally occurring compound found in various plants such as cabbage, kale, and mustard . This article will explore the mechanism of action of this compound, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary targets of this compound are specific enzymes responsible for thyroid hormone synthesis . It may also inhibit certain proteins involved in the regulation of thyroid hormones .
Mode of Action
This compound’s mode of action is hypothesized to involve impeding the activity of enzymes responsible for thyroid hormone synthesis . It may also inhibit certain proteins involved in the regulation of thyroid hormones . In addition, this compound has been found to significantly inhibit the activation of caspase-11 non-canonical inflammasome .
Biochemical Pathways
This compound affects the biochemical pathway related to the synthesis and regulation of thyroid hormones . It also impacts the caspase-11 non-canonical inflammasome pathway, which plays a critical role in septic shock .
Pharmacokinetics
It is generally accepted that a drug-like molecule possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified .
Result of Action
This compound reduces the production of thyroid hormones such as thyroxine . It also shows protective effects in LPS-induced septic shock and significant inhibitory effect in caspase-11 non-canonical inflammasome pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other naturally occurring agents, such as a cyanogenic glucoside from Cassava and flavonoids from millet, can magnify the severity of goiter endemia .
Biochemical Analysis
Biochemical Properties
DL-Goitrin plays a significant role in biochemical reactions. It is hypothesized that this compound may impede the activity of specific enzymes responsible for thyroid hormone synthesis . Moreover, this compound may also inhibit certain proteins involved in the regulation of thyroid hormones .
Cellular Effects
This compound influences cell function by reducing the production of thyroid hormones such as thyroxine . This impact on cell signaling pathways, gene expression, and cellular metabolism makes this compound an intriguing subject of scientific research in the field of thyroid biology and hormone regulation .
Molecular Mechanism
The precise mechanism of action of this compound remains partially elusive. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies suggest that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, dietary administration of this compound increases thyroid weight and decreases thyroid radioactive iodine uptake in rats fed a low-iodine diet . It also increases thyroid weight in chicks in a dose-dependent manner .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Goitrin is synthesized through the hydrolysis of progoitrin, a glucosinolate. The unstable isothiocyanate derived from progoitrin spontaneously cyclizes to form goitrin. This reaction occurs because the hydroxy group in the molecule is situated in proximity to the isothiocyanate group, allowing the formation of a five-membered ring .
Industrial Production Methods
In industrial settings, goitrin can be extracted from plants containing progoitrin. The extraction process involves hydrolyzing the glucosinolate to produce the unstable isothiocyanate, which then cyclizes to form goitrin. The conditions for this reaction typically involve controlled hydrolysis followed by cyclization under specific temperature and pH conditions .
Chemical Reactions Analysis
Types of Reactions
Goitrin undergoes various chemical reactions, including:
Oxidation: Goitrin can be oxidized to form different oxazolidine derivatives.
Reduction: Reduction reactions can convert goitrin into simpler thiocarbamate compounds.
Substitution: Goitrin can participate in substitution reactions where the oxazolidine ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Oxazolidine derivatives.
Reduction: Simpler thiocarbamate compounds.
Substitution: Modified oxazolidine compounds with different functional groups.
Scientific Research Applications
Goitrin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study the reactivity of oxazolidine and thiocarbamate compounds.
Biology: Investigated for its role in plant defense mechanisms and its impact on herbivores.
Medicine: Studied for its antithyroid properties and potential therapeutic applications in thyroid disorders.
Industry: Used in the production of pharmaceuticals and as a precursor for other chemical compounds
Comparison with Similar Compounds
Similar Compounds
6-Propyl-2-thiouracil (PROP): Another antithyroid compound that inhibits thyroid peroxidase.
Phenylthiocarbamide (PTC): Similar in structure and function, used to study genetic variations in taste perception.
Epigoitrin: An isomer of goitrin with similar properties but different biological activity
Uniqueness of Goitrin
Goitrin is unique due to its specific formation from progoitrin and its potent inhibition of thyroid peroxidase. Unlike other similar compounds, goitrin is naturally occurring in cruciferous vegetables and has a distinct mechanism of action involving the cyclization of an unstable isothiocyanate .
Properties
IUPAC Name |
5-ethenyl-1,3-oxazolidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQVYLOFLQICCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CNC(=S)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
500-12-9 (L) | |
Record name | DL-Goitrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10274235 | |
Record name | DL-Goitrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Goitrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Mechanism of Action |
A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... . | |
Record name | GOITRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Large prisms from ether | |
CAS No. |
13190-34-6, 13997-13-2, 500-12-9 | |
Record name | (±)-Goitrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13190-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | DL-Goitrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxazolidinethione, 5-vinyl-, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Goitrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-vinyloxazolidine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GOITRIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8KVD7J2P5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | GOITRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
50 °C | |
Record name | GOITRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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